Thiazyl trifluoride

Catalog No.
S593649
CAS No.
15930-75-3
M.F
F3NS
M. Wt
103.07 g/mol
Availability
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Thiazyl trifluoride

CAS Number

15930-75-3

Product Name

Thiazyl trifluoride

IUPAC Name

azanylidyne(trifluoro)-λ6-sulfane

Molecular Formula

F3NS

Molecular Weight

103.07 g/mol

InChI

InChI=1S/F3NS/c1-5(2,3)4

InChI Key

UQUPGRNSXINWBS-UHFFFAOYSA-N

SMILES

N#S(F)(F)F

Canonical SMILES

N#S(F)(F)F

Description

Trifluoridonitridosulfur is a sulfur coordination entity.

Thiazyl trifluoride, with the chemical formula NSF3_3, is a compound composed of nitrogen, sulfur, and fluorine. It exists as a stable, colorless gas at room temperature and is recognized for its unique tetrahedral molecular geometry around the sulfur atom. This compound is notable for exhibiting a sulfur-nitrogen triple bond, making it an important precursor in the synthesis of various sulfur-nitrogen-fluorine compounds. Thiazyl trifluoride is also distinguished by its relatively high stability compared to its precursor, thiazyl fluoride (NSF), and does not react with common reagents such as ammonia or hydrogen chloride under standard conditions .

. Notably, it reacts with carbonyl fluoride (COF2_2) in the presence of hydrogen fluoride to produce pentafluorosulfanyl isocyanate (SF5_5NCO). The reaction can be summarized as follows:

NSF3+COF2HFSF5NCO\text{NSF}_3+\text{COF}_2\xrightarrow{\text{HF}}\text{SF}_5\text{NCO}

Furthermore, thiazyl trifluoride can be synthesized through various methods, including the fluorination of thiazyl fluoride using silver(II) fluoride:

NSF+2AgF2NSF3+2AgF\text{NSF}+2\text{AgF}_2\rightarrow \text{NSF}_3+2\text{AgF}

It also results from the oxidative decomposition of certain precursors like FC(O)NSF2_2 with silver(II) fluoride .

Thiazyl trifluoride can be synthesized through several methods:

  • Fluorination of Thiazyl Fluoride: This method involves reacting thiazyl fluoride with silver(II) fluoride.
  • Oxidative Decomposition: Compounds containing NSF can undergo oxidative decomposition to yield thiazyl trifluoride.
  • Radical Decomposition: Under certain conditions, radical decomposition pathways can lead to the formation of thiazyl trifluoride from other sulfur-containing compounds .

The yield of thiazyl trifluoride can vary, with optimal conditions yielding approximately 25% purity .

Thiazyl trifluoride has several potential applications:

  • Insulating Gas: Due to its excellent dielectric properties, it is being investigated as an environmentally friendly alternative to sulfur hexafluoride in electrical insulation applications.
  • Chemical Synthesis: It serves as a precursor for synthesizing other fluorinated compounds and can act as a SuFEx hub for creating mono- and disubstituted fluorothiazynes .
  • Research Tool: Its unique properties make it valuable in chemical research for studying sulfur-nitrogen interactions and developing new materials .

Interaction studies involving thiazyl trifluoride focus primarily on its reactivity with other chemical species. For example, it can form adducts with various Lewis acids and nucleophiles. The reactions typically involve nucleophilic attacks on the sulfur atom or electrophilic interactions with the nitrogen atom. Such studies are essential for understanding its behavior in different chemical environments and potential applications in material science .

Thiazyl trifluoride shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Features
Thiazyl fluorideNSFA precursor to thiazyl trifluoride; more reactive than NSF3_3.
Sulfur hexafluorideSF6_6A potent greenhouse gas; thiazyl trifluoride is being explored as an eco-friendly alternative.
Sulfur difluorideSF2_2Less stable than thiazyl trifluoride; used in specific fluorination reactions.
Nitrogen trifluorideNF3_3A stable gas used primarily in electronics; lacks sulfur-nitrogen bonding characteristics.

Thiazyl trifluoride's unique tetrahedral structure and stability differentiate it from these similar compounds, particularly in terms of its potential applications in environmentally friendly technologies and advanced chemical synthesis .

Other CAS

15930-75-3

Wikipedia

Thiazyl trifluoride

Dates

Modify: 2024-02-18

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